![molecular formula C16H14N4O2 B412854 4-[(Z)-2-(2-hydroxyphenyl)hydrazono]-3-methyl-1-phenyl-1H-pyrazol-5-one](/img/structure/B412854.png)
4-[(Z)-2-(2-hydroxyphenyl)hydrazono]-3-methyl-1-phenyl-1H-pyrazol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Z)-2-(2-hydroxyphenyl)hydrazono]-3-methyl-1-phenyl-1H-pyrazol-5-one is a complex organic compound with a unique structure that includes a pyrazolone core, a phenyl group, and a hydrazinyl linkage to a cyclohexadienone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-2-(2-hydroxyphenyl)hydrazono]-3-methyl-1-phenyl-1H-pyrazol-5-one typically involves the condensation of appropriate hydrazine derivatives with pyrazolone precursors. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The specific steps and conditions can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher throughput. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the compound.
化学反応の分析
Types of Reactions
4-[(Z)-2-(2-hydroxyphenyl)hydrazono]-3-methyl-1-phenyl-1H-pyrazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the hydrazinyl or cyclohexadienone moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions for these reactions can vary widely, from room temperature to elevated temperatures, and may require specific solvents or catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with different properties.
科学的研究の応用
4-[(Z)-2-(2-hydroxyphenyl)hydrazono]-3-methyl-1-phenyl-1H-pyrazol-5-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound’s structure suggests potential pharmacological activities, making it a candidate for drug development and screening.
Industry: It can be used in the development of new materials with specific properties, such as dyes or polymers.
作用機序
The mechanism of action of 4-[(Z)-2-(2-hydroxyphenyl)hydrazono]-3-methyl-1-phenyl-1H-pyrazol-5-one involves its interaction with molecular targets, such as enzymes or receptors. The hydrazinyl group can form hydrogen bonds or coordinate with metal ions, while the pyrazolone and phenyl rings can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-hydroxy-2-phenyl-1H-pyrazol-3-one: A simpler pyrazolone derivative with similar core structure but lacking the hydrazinyl and cyclohexadienone moieties.
2-phenyl-1H-pyrazol-3-one: Another pyrazolone derivative with a phenyl group but without the additional functional groups present in the target compound.
6-oxocyclohexa-2,4-dien-1-ylidene derivatives: Compounds with similar cyclohexadienone structures but different substituents.
Uniqueness
The uniqueness of 4-[(Z)-2-(2-hydroxyphenyl)hydrazono]-3-methyl-1-phenyl-1H-pyrazol-5-one lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydrazinyl linkage and the cyclohexadienone moiety allows for unique interactions and reactivity compared to simpler pyrazolone derivatives.
特性
分子式 |
C16H14N4O2 |
|---|---|
分子量 |
294.31g/mol |
IUPAC名 |
4-[(2-hydroxyphenyl)diazenyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C16H14N4O2/c1-11-15(18-17-13-9-5-6-10-14(13)21)16(22)20(19-11)12-7-3-2-4-8-12/h2-10,19,21H,1H3 |
InChIキー |
QMLOZOJEJRNFAL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=CC=CC=C3O |
正規SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=CC=CC=C3O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one](/img/structure/B412772.png)
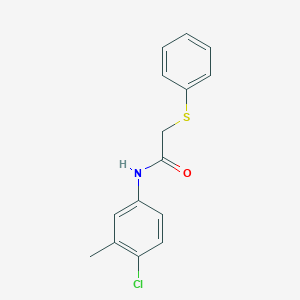
![4-butoxy-N'-[(4-pentylcyclohexyl)carbonyl]benzohydrazide](/img/structure/B412779.png)
![2-(4-Heptylphenyl)-5-[4-(4-pentylcyclohexyl)phenyl]-1,3,4-oxadiazole](/img/structure/B412780.png)
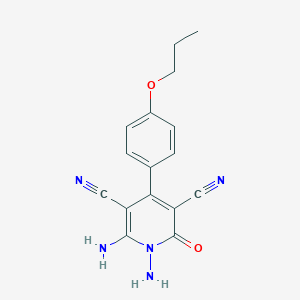
![Ethyl 4-[(2-phenoxybutanoyl)amino]benzoate](/img/structure/B412782.png)
![2-phenoxy-N-{4'-[(2-phenoxybutanoyl)amino][1,1'-biphenyl]-4-yl}butanamide](/img/structure/B412783.png)
![2-(4-BUTOXYPHENYL)-5-{4'-METHOXY-[1,1'-BIPHENYL]-4-YL}-1,3,4-OXADIAZOLE](/img/structure/B412784.png)
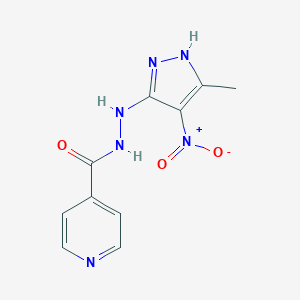
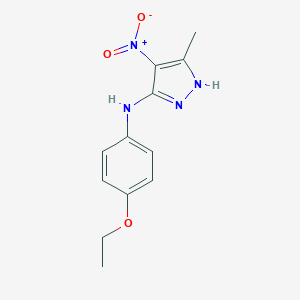
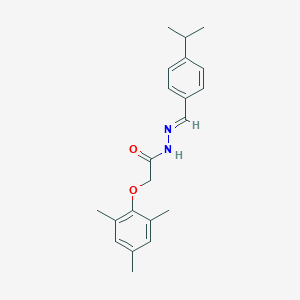
![6-benzoyl-2-(4-ethoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B412793.png)

![Ethyl 2-[(3-chlorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B412796.png)
